molecular formula C19H23N3O4S B2539316 N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1448060-68-1

N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2539316
CAS No.: 1448060-68-1
M. Wt: 389.47
InChI Key: VEVANUAKHGHYAE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the reaction of 4-chloropyridine with N,N-dimethylamine to form N,N-dimethyl-4-pyridinamine . This intermediate is then reacted with 4-(pyridin-2-yloxy)piperidine-1-carbonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

Uniqueness

What sets N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-21(2)27(24,25)17-8-6-15(7-9-17)19(23)22-13-10-16(11-14-22)26-18-5-3-4-12-20-18/h3-9,12,16H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVANUAKHGHYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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